3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H29O2N3. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is often used in the development of new drugs, particularly those targeting the central nervous system. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate
Uniqueness
3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
887588-48-9 |
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Molecular Formula |
C14H29N3O2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-9-6-7-12(11-17)15-8-10-16(4)5/h12,15H,6-11H2,1-5H3 |
InChI Key |
JAPWWRPJNWOXFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCN(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCN(C)C |
Origin of Product |
United States |
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